The synthesis of (S)-C33 involves several key steps. The initial approach begins with the preparation of the pyrazolo[3,4-d]pyrimidinone core. This is typically achieved through a multi-step synthetic route that may include:
Technical details regarding the synthesis often include the use of solvents, reaction conditions (temperature and time), and purification methods such as chromatography to isolate the final product .
The molecular structure of (S)-C33 can be described as follows:
The three-dimensional conformation can be analyzed using X-ray crystallography data, which provides insights into bond lengths and angles critical for understanding its biological activity .
(S)-C33 primarily acts through its inhibition of phosphodiesterase 9A. This inhibition leads to increased levels of cGMP in cardiac cells, which subsequently promotes various downstream effects:
These reactions are critical in mitigating cardiac hypertrophy and delaying heart failure progression in experimental models .
The mechanism of action for (S)-C33 involves its selective inhibition of PDE9A:
(S)-C33 has significant potential applications in scientific research and clinical settings:
(S)-C33 is scientifically designated as (S)-6-((1-(4-chlorophenyl)ethyl)amino)-1-cyclopentyl-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. This systematic IUPAC name precisely describes its core pyrazolopyrimidinone scaffold, the (S)-stereochemistry at the chiral center introduced by the 1-(4-chlorophenyl)ethyl group, and the cyclopentyl substituent at the N1 position. The molecular formula is C₂₀H₂₃ClN₆O, corresponding to a molecular weight of 398.89 g/mol. Key structural features contributing to its PDE9A affinity and selectivity include:
Biochemical characterization reveals (S)-C33 exhibits an exceptional inhibitory potency against PDE9A, with a half-maximal inhibitory concentration (IC₅₀) of 11 nM. Critically, it displays >100-fold selectivity over other PDE isoforms, including PDE1, PDE2, PDE5, and PDE6, which is vital for minimizing off-target effects in biological systems. This selectivity profile stems from its optimized interaction with the unique amino acid composition and geometry of the PDE9A catalytic site compared to other PDE families [1] [2] [4].
Table 1: Chemical and Biochemical Profile of (S)-C33
Property | Value/Description |
---|---|
Systematic Name | (S)-6-((1-(4-Chlorophenyl)ethyl)amino)-1-cyclopentyl-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
Molecular Formula | C₂₀H₂₃ClN₆O |
Molecular Weight | 398.89 g/mol |
Core Structure | Tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
Key Substituents | (S)-1-(4-Chlorophenyl)ethylamino group, Cyclopentyl |
PDE9A IC₅₀ | 11 nM |
Selectivity (vs. other PDEs) | >100-fold selectivity over PDE1,2,5,6 isoforms |
The development of (S)-C33 occurred against a backdrop of growing recognition of PDE9A's pathophysiological significance beyond its initial identification in the brain. Prior to its discovery, the PDE9A inhibitor landscape was dominated by compounds like PF-04447943 (PF-7943), which demonstrated clinical tolerability in early trials for neurological disorders but had limited exploration in cardiovascular contexts. PF-7943 served as an important proof-of-concept molecule, establishing that pharmacological PDE9A inhibition could elevate cGMP levels in vivo [1] [7].
The compound's therapeutic potential became evident when seminal research by Lee et al. (2015) revealed PDE9A upregulation in human failing hearts and experimental cardiac hypertrophy models. This study established PDE9A as a credible therapeutic target for heart failure, shifting the focus of PDE9A inhibitor development toward cardiovascular applications. (S)-C33 quickly emerged as a research tool to probe PDE9A biology in cardiac systems due to its favorable in vitro and in vivo pharmacokinetic properties, including oral bioavailability demonstrated in rat models [1] [4] [7].
(S)-C33 exerts profound biological effects by selectively potentiating cGMP signaling cascades. PDE9A possesses the highest affinity for cGMP among all PDE families (Km ≈ 70-170 nM), making it a critical regulator of cGMP dynamics, particularly under pathological conditions where its expression increases. By inhibiting cGMP hydrolysis, (S)-C33 significantly elevates intracellular cGMP levels in target tissues, particularly cardiomyocytes [1] [4] [7].
The significance of (S)-C33 in modulating cGMP signaling lies in its distinct mechanism compared to other cGMP-elevating strategies:
Table 2: Key Molecular Effects of (S)-C33 in Cardiomyocytes
Target/Pathway | Effect of (S)-C33 | Functional Consequence |
---|---|---|
PDE9A Activity | Potent inhibition (IC₅₀ = 11 nM) | Reduced cGMP hydrolysis |
Intracellular cGMP Levels | Significant elevation | Enhanced PKG activation |
Phospholamban (PLB) | Increased Ser-16 phosphorylation | Relief of SERCA2a inhibition |
SERCA2a Expression | Upregulated | Improved Ca²⁺ reuptake into sarcoplasmic reticulum |
ANF/BNP Expression | Downregulation in hypertrophic models | Attenuation of pathological fetal gene program |
Calcineurin-NFAT Pathway | Inhibition | Suppression of pro-hypertrophic transcription |
The functional outcomes of this cGMP modulation are particularly evident in cardiac pathology. In pressure-overload hypertrophy induced by abdominal aortic constriction (AAC) and neurohormonal stress models using phenylephrine (PE) or isoproterenol (ISO), (S)-C33 administration attenuated hypertrophic responses. Echocardiographic assessment in ISO-induced heart failure rats demonstrated that (S)-C33 (at 1, 3, and 9 mg·kg⁻¹·d⁻¹ orally for 3 weeks) significantly improved key functional parameters compared to untreated failing hearts:
These improvements occurred concurrently with reduced left ventricular internal diameters and postponed transition to overt heart failure, underscoring the disease-modifying potential of selective PDE9A inhibition. The efficacy of (S)-C33 further validates PDE9A as a target distinct from PDE5, which primarily regulates NO-sGC-cGMP signaling. This distinction is clinically relevant given the variable success of PDE5 inhibitors in heart failure, suggesting context-dependent roles for different cGMP pools [1] [2] [4].
Compared to newer PDE9A inhibitors like KR39526 (IC₅₀ = 5 nM) and KR39582 (IC₅₀ = 0.4 nM), (S)-C33 exhibits slightly lower absolute in vitro potency. However, its well-documented in vivo efficacy in cardiac models, oral bioavailability, and established selectivity profile maintain its significance as both a pharmacological tool and a potential therapeutic agent. Its development represents a crucial step toward targeted cGMP modulation strategies addressing specific cyclic nucleotide microdomains and pathological signaling alterations [8].
Table 3: Comparison of PDE9A Inhibitors in Preclinical Cardiac Models
Inhibitor | PDE9A IC₅₀ | Cardiac Model Tested | Key Functional Outcomes |
---|---|---|---|
(S)-C33 | 11 nM | ISO-induced HF (rat), AAC (rat) | ↑ EF, ↑ FS, ↑ CO, ↓ LV diameter, ↑ pPLB, ↑ SERCA2a |
PF-04447943 | ~100 nM* | TAC (mouse) | Attenuated hypertrophy, improved diastolic function |
KR39526 | 5 nM | Pressure overload (mouse) | Reduced hypertrophy, attenuated fibrosis |
KR39582 | 0.4 nM | Pressure overload (mouse) | Reduced hypertrophy, attenuated fibrosis |
*Note: Exact IC₅₀ for PF-04447943 not provided in search results; approximate value based on typical literature reports.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7